
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of a benzene ring, an ethanol group, and specific substituents including a chlorine atom and two methyl groups. The (aR) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts conditions. The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reactions. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or ammonia in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
科学研究应用
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- finds applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in analytical chemistry.
作用机制
The mechanism by which Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The presence of the chlorine atom and the specific stereochemistry can influence its binding affinity and specificity.
相似化合物的比较
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aS)-: The enantiomer of the compound with opposite stereochemistry.
Benzeneethanol, 5-chloro-a,2-dimethyl-: The racemic mixture containing both (aR) and (aS) forms.
Benzeneethanol, 5-chloro-: A simpler derivative lacking the methyl groups.
Uniqueness: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the chlorine atom and methyl groups further distinguishes it from simpler benzene derivatives, influencing its chemical properties and applications.
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1 |
InChI 键 |
UHENTRIIZXMDCC-MRVPVSSYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)Cl)C[C@@H](C)O |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


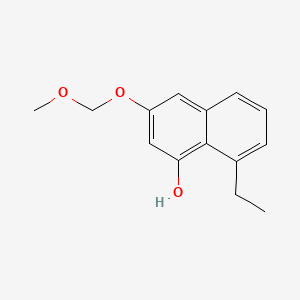

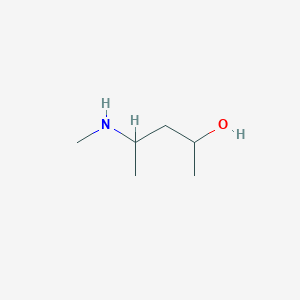

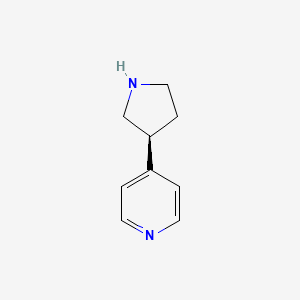
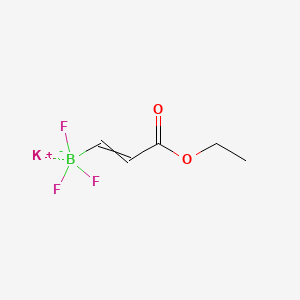
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
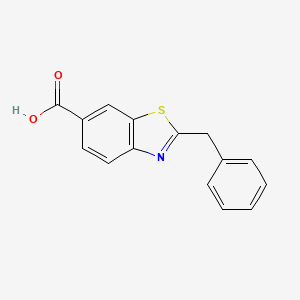

![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
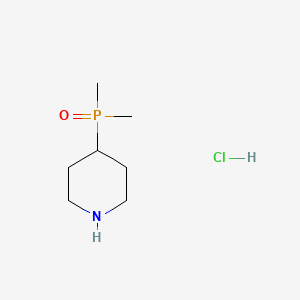
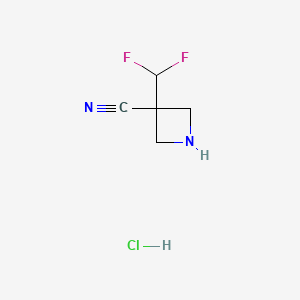
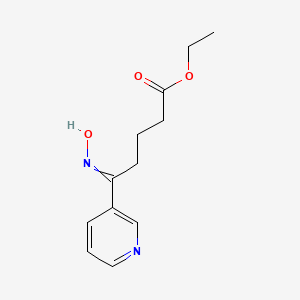
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
